molecular formula C16H26ClNO2S B11999909 3-(4-(4-Ethyl-2-methoxyphenoxy)butyl)thiazolidine hydrochloride CAS No. 38914-46-4

3-(4-(4-Ethyl-2-methoxyphenoxy)butyl)thiazolidine hydrochloride

Cat. No.: B11999909
CAS No.: 38914-46-4
M. Wt: 331.9 g/mol
InChI Key: JDOXVHPRZCHELK-UHFFFAOYSA-N
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Description

3-(4-(4-Ethyl-2-methoxyphenoxy)butyl)thiazolidine hydrochloride is a synthetic organic compound with the molecular formula C16H26ClNO2S. It is known for its unique chemical structure, which includes a thiazolidine ring and a phenoxy group. This compound is utilized in various scientific research fields due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-Ethyl-2-methoxyphenoxy)butyl)thiazolidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethyl-2-methoxyphenol and 4-bromobutylamine.

    Formation of Intermediate: The 4-ethyl-2-methoxyphenol reacts with 4-bromobutylamine under basic conditions to form 4-(4-ethyl-2-methoxyphenoxy)butylamine.

    Cyclization: The intermediate undergoes cyclization with thiourea to form the thiazolidine ring.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-Ethyl-2-methoxyphenoxy)butyl)thiazolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine-2-thione.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

3-(4-(4-Ethyl-2-methoxyphenoxy)butyl)thiazolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(4-Methyl-2-methoxyphenoxy)butyl)thiazolidine hydrochloride
  • 3-(4-(4-Ethyl-2-hydroxyphenoxy)butyl)thiazolidine hydrochloride
  • 3-(4-(4-Ethyl-2-methoxyphenoxy)butyl)imidazolidine hydrochloride

Uniqueness

3-(4-(4-Ethyl-2-methoxyphenoxy)butyl)thiazolidine hydrochloride is unique due to its specific combination of a thiazolidine ring and a phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

38914-46-4

Molecular Formula

C16H26ClNO2S

Molecular Weight

331.9 g/mol

IUPAC Name

3-[4-(4-ethyl-2-methoxyphenoxy)butyl]-1,3-thiazolidine;hydrochloride

InChI

InChI=1S/C16H25NO2S.ClH/c1-3-14-6-7-15(16(12-14)18-2)19-10-5-4-8-17-9-11-20-13-17;/h6-7,12H,3-5,8-11,13H2,1-2H3;1H

InChI Key

JDOXVHPRZCHELK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OCCCCN2CCSC2)OC.Cl

Origin of Product

United States

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